molecular formula C9H8F4O2S B14059127 1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene

1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14059127
M. Wt: 256.22 g/mol
InChI Key: IDJYSYZGLIKWOW-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S This compound is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 1,3-dimethoxybenzene using a suitable trifluoromethylating agent under controlled conditions . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide variety of derivatives depending on the substituents introduced.

Scientific Research Applications

1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its ability to interact with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high stability and reactivity.

Mechanism of Action

The mechanism by which 1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group is known to enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biological molecules . This can influence various biochemical pathways and processes, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: A simpler derivative of benzene with two methoxy groups.

    2-Fluoro-1,3-dimethoxybenzene: Similar structure but lacks the trifluoromethylthio group.

    1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene: Another isomer with a different arrangement of functional groups.

Uniqueness

1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications that require these characteristics.

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

2-fluoro-1,5-dimethoxy-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F4O2S/c1-14-5-3-6(15-2)8(10)7(4-5)16-9(11,12)13/h3-4H,1-2H3

InChI Key

IDJYSYZGLIKWOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)SC(F)(F)F)F)OC

Origin of Product

United States

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